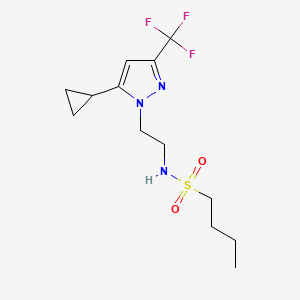
N-(2-(5-ciclopropil-3-(trifluorometil)-1H-pirazo-1-il)etil)butano-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide has broad applications in fields like:
Chemistry: As a versatile building block in organic synthesis and material science.
Biology: Potential as a tool in biochemical assays or as a lead compound in drug discovery.
Medicine: Possible applications in developing pharmaceuticals targeting specific enzymes or receptors.
Industry: Usage in creating advanced materials or as an intermediate in manufacturing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic synthesis. One common method includes the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with an ethylating agent, followed by sulfonamide formation. Specific reagents, temperatures, and solvents can vary, but controlled conditions are crucial to achieving high yields and purity.
Industrial Production Methods:
Scaling up the synthesis for industrial production may involve optimizing reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance production rates and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Where it may form corresponding sulfoxides or sulfones.
Reduction: Targeting specific functional groups like the pyrazole ring.
Substitution Reactions: Occurring at the trifluoromethyl group or sulfonamide nitrogen.
Common Reagents and Conditions:
Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles for substitution are typically used under controlled temperatures and solvent conditions.
Major Products:
The major products depend on the specific reactions, but could include derivatives such as sulfoxides, sulfones, and various substituted pyrazoles, providing a range of functionalized compounds for further study.
Mecanismo De Acción
The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide moiety often acts as a pharmacophore, crucial for biological activity.
Comparación Con Compuestos Similares
Compared to similar compounds like:
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethane-1-sulfonamide
N-(2-(5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide stands out due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These properties can enhance stability, increase lipophilicity, and improve interaction with biological targets, making it unique among its peers.
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O2S/c1-2-3-8-22(20,21)17-6-7-19-11(10-4-5-10)9-12(18-19)13(14,15)16/h9-10,17H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRQNYLNKCBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














